molecular formula C14H16N4O3 B3972473 4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B3972473
M. Wt: 288.30 g/mol
InChI Key: QZHWOHRQMLKJRH-UHFFFAOYSA-N
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Description

4,4’-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound featuring a furan ring and two pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

5-methyl-4-[(5-methylfuran-2-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-6-4-5-9(21-6)12(10-7(2)15-17-13(10)19)11-8(3)16-18-14(11)20/h4-5,12H,1-3H3,(H2,15,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHWOHRQMLKJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves multi-component reactions. One common method includes the reaction of 3-methyl-1H-pyrazol-5-ol with 5-methylfurfural under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the furan and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into dihydropyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 4,4’-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4,4’-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and pyrazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(Phenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure but with a phenyl group instead of a furan ring.

    4,4’-[(Thiophen-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the 5-methylfuran ring in 4,4’-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) imparts unique electronic and steric properties, potentially enhancing its biological activity and making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

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